4-Butyl-2-phenyl-2-propoxymorpholine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-phenyl-2-propoxymorpholine hydrochloride typically involves the reaction of 4-butylmorpholine with 2-phenyl-2-propoxy chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2-phenyl-2-propoxymorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-Butyl-2-phenyl-2-propoxymorpholine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Butyl-2-phenyl-2-propoxymorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Butylmorpholine: A simpler morpholine derivative with similar structural features.
2-Phenylmorpholine: Another morpholine derivative with a phenyl group attached to the nitrogen atom.
2-Propoxymorpholine: A morpholine derivative with a propoxy group attached to the nitrogen atom.
Uniqueness
4-Butyl-2-phenyl-2-propoxymorpholine hydrochloride is unique due to the combination of its butyl, phenyl, and propoxy substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
126806-94-8 |
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Molecular Formula |
C17H28ClNO2 |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
4-butyl-2-phenyl-2-propoxymorpholine;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-3-5-11-18-12-14-20-17(15-18,19-13-4-2)16-9-7-6-8-10-16;/h6-10H,3-5,11-15H2,1-2H3;1H |
InChI Key |
LSEQARPYWKFOIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOC(C1)(C2=CC=CC=C2)OCCC.Cl |
Origin of Product |
United States |
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